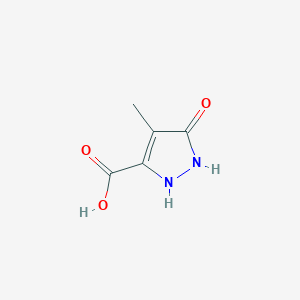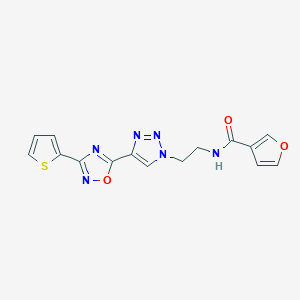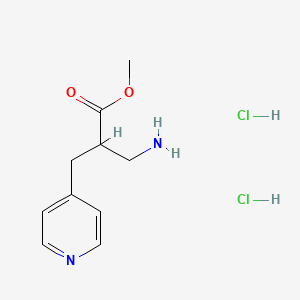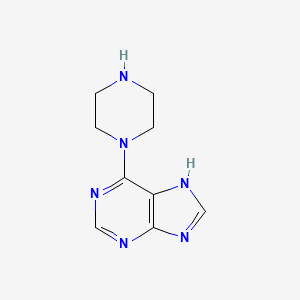![molecular formula C20H15FN4OS2 B2516070 N-[(4-fluorophenyl)carbamothioyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide CAS No. 690685-31-5](/img/structure/B2516070.png)
N-[(4-fluorophenyl)carbamothioyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-[(4-fluorophenyl)carbamothioyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been synthesized and evaluated for various pharmacological properties, including antidepressant, antibacterial, and anticancer activities. These compounds are characterized by a core pyrazole structure, which can be modified at various positions to yield derivatives with different substituents, potentially leading to varied biological effects .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the ring closure reaction of appropriate precursors. For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized using the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Similarly, N-substituted pyrazole derivatives can be prepared by heterocyclization of hydrazides with isocyanates or isothiocyanates . The synthesis process is often followed by characterization using techniques such as IR, 1H NMR, 13C NMR, Mass, and elemental analyses to confirm the structures of the compounds .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their biological activity. X-ray diffraction analysis is one of the methods used to determine the crystal structure of these compounds . The pyrazole ring can adopt different conformations, and the orientation of the substituents can influence the overall shape and electronic distribution of the molecule, which in turn affects its interaction with biological targets .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions depending on their substituents. For example, the presence of a carboxamide group can lead to the formation of intermolecular hydrogen bonds, which can influence the compound's solubility and reactivity . The introduction of fluorine atoms can also affect the reactivity of the compound, as seen in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly alter these properties. In silico toxicity, blood-brain barrier permeability, and human oral absorption prediction are also important parameters evaluated during the preclinical assessment of these compounds . These properties are essential for determining the potential therapeutic applications of the compounds.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antipathogenic Activity
Research on thiourea derivatives, including structures similar to N-[(4-fluorophenyl)carbamothioyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide, shows significant antimicrobial and anti-pathogenic properties. These compounds have been tested against bacterial cells, demonstrating notable efficacy especially against biofilm-forming pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. The presence of fluorine atoms along with other halogens on the N-phenyl substituent of the thiourea moiety significantly enhances their anti-pathogenic activity, proposing them as potential candidates for novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antiproliferative Activities
Pyrazole-sulfonamide derivatives have been synthesized and tested for their in vitro antiproliferative activities against various cancer cell lines, including HeLa and C6. These compounds exhibit selective effects, particularly against rat brain tumor cells, with some showing broad-spectrum antitumor activity. This indicates the potential of this compound derivatives in cancer therapy, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).
Inhibitors of Met Kinase Superfamily
Derivatives of this compound have been identified as potent and selective inhibitors of the Met kinase superfamily. Such compounds demonstrate complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration. Their development is driven by the need for selective kinase inhibitors as therapeutic agents in cancer treatment, showcasing the relevance of these compounds in medicinal chemistry and oncology research (Schroeder et al., 2009).
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazole derivatives, have been found to bind with high affinity to multiple receptors . For instance, a related compound, a fluorinated pyrazole, was found to have a high binding affinity to the human estrogen alpha receptor (ERα) .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes . For instance, a related compound was found to interact with the ERα in a way that was close to 4-OHT, a native ligand .
Biochemical Pathways
It’s known that pyrazole derivatives can affect a wide range of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The properties of similar compounds, such as pyrazole derivatives, have been studied . The impact of these properties on the bioavailability of the compound would depend on various factors, including its chemical structure and the physiological conditions of the body.
Result of Action
It’s known that pyrazole derivatives can have diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, and other activities . For instance, a related compound displayed superior antipromastigote activity .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)carbamothioyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4OS2/c1-12-16-11-17(28-19(16)25(24-12)15-5-3-2-4-6-15)18(26)23-20(27)22-14-9-7-13(21)8-10-14/h2-11H,1H3,(H2,22,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBNJCXLASQLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC(=S)NC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2515987.png)
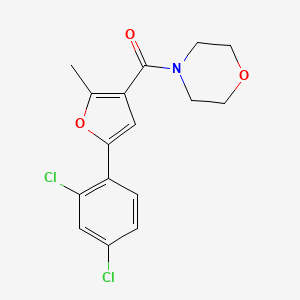
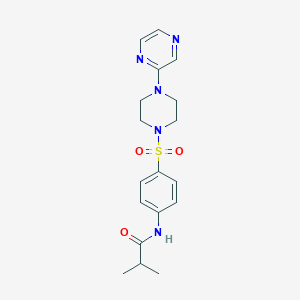
![6-(4-Fluorophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2515992.png)
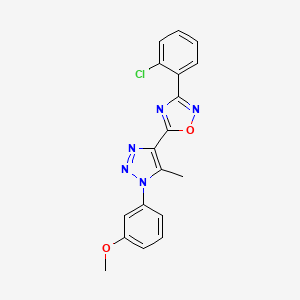

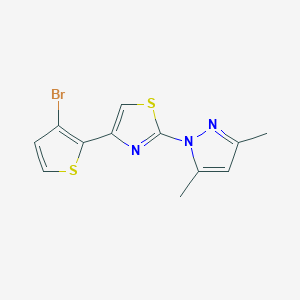
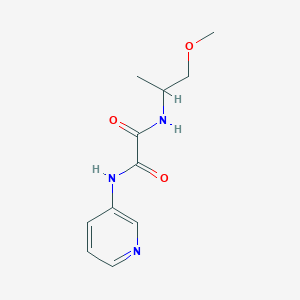
![3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2516003.png)
